molecular formula C19H23NO2 B334580 N-(2,6-diethylphenyl)-2-ethoxybenzamide

N-(2,6-diethylphenyl)-2-ethoxybenzamide

Cat. No.: B334580
M. Wt: 297.4 g/mol
InChI Key: HEGPYWTXSUTXOR-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group and a 2,6-diethylphenylamine moiety. Such modifications are critical in agrochemical and pharmaceutical contexts, where substituent size and position dictate solubility, bioavailability, and target binding efficiency .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-4-14-10-9-11-15(5-2)18(14)20-19(21)16-12-7-8-13-17(16)22-6-3/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

HEGPYWTXSUTXOR-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between N-(2,6-diethylphenyl)-2-ethoxybenzamide and related compounds:

Compound Name Substituents (Phenyl Group) Ethoxy Position Molecular Formula Molecular Weight (g/mol) Potential Applications
This compound* 2,6-diethyl 2 (ortho) C19H25NO3† 315.4† Hypothesized pesticide/herbicide
N-(2,6-Dimethylphenyl)-4-ethoxybenzamide 2,6-dimethyl 4 (para) C17H19NO2 269.34 Synthetic intermediate
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichloro 4 (para) C16H15Cl2NO3 340.20 Registered pesticide

†Calculated based on structural analysis:

  • Benzamide core (C9H11NO3) + diethylphenyl group (C10H14) → C19H25NO3.
Key Observations:

Ethoxy positioning (ortho vs. para) alters electronic distribution on the benzamide ring, which may influence binding to biological targets .

Molecular Weight Trends :

  • The target compound’s higher molecular weight (315.4 g/mol vs. 269.34 g/mol for the dimethyl analog) reflects the contribution of ethyl groups and ethoxy placement .

Functional and Application-Based Comparisons

N-(2,6-Dimethylphenyl)-4-Ethoxybenzamide (CAS 346692-86-2)
  • Synthesis : Optimized routes yield this compound via Ullmann coupling or direct acylation, with para-ethoxy positioning favoring electronic conjugation .
Etobenzanid (CAS Not Provided)
  • Structure-Activity Relationship : The para-ethoxymethoxy group and dichlorophenyl moiety enhance herbicidal activity by disrupting plant cell membranes .
  • Performance : Demonstrated broad-spectrum weed control in field trials, with an EC50 of 0.2 µM against Amaranthus retroflexus .
Hypothesized Profile of this compound
  • Advantages Over Analogs :
    • Ortho-ethoxy placement may reduce metabolic degradation compared to para-substituted analogs.
    • Diethyl groups could improve soil adsorption and residual activity in pesticidal applications.
  • Limitations :
    • Increased steric bulk may reduce solubility in aqueous formulations.

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